5-Chloro-2-methylthiophene-3-sulfonyl chloride
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Overview
Description
5-Chloro-2-methylthiophene-3-sulfonyl chloride is an organic compound with the molecular formula C5H4ClO2S2. It is a derivative of thiophene, a sulfur-containing heterocycle, and is characterized by the presence of a chloro group, a methyl group, and a sulfonyl chloride group on the thiophene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-methylthiophene-3-sulfonyl chloride typically involves the chlorination of 2-methylthiophene followed by sulfonylation. One common method involves the use of chlorinating agents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) to introduce the chloro group. The sulfonyl chloride group is then introduced using reagents like chlorosulfonic acid (HSO3Cl) or sulfuryl chloride (SO2Cl2) under controlled conditions .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can enhance yield and purity. Safety measures are crucial due to the reactive nature of the intermediates and the final product .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-methylthiophene-3-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols to form sulfonamides, sulfonates, or sulfonothioates, respectively.
Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, while reduction can lead to the formation of thiols or thioethers.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like primary or secondary amines, alcohols, and thiols in the presence of a base such as triethylamine (TEA) or pyridine.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Sulfonamides: Formed by reaction with amines.
Sulfonates: Formed by reaction with alcohols.
Sulfonothioates: Formed by reaction with thiols.
Biaryl Compounds: Formed by Suzuki-Miyaura coupling.
Scientific Research Applications
5-Chloro-2-methylthiophene-3-sulfonyl chloride has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Chloro-2-methylthiophene-3-sulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules, leading to the modification of proteins and enzymes. This reactivity is exploited in biochemical assays and drug development to study molecular interactions and pathways .
Comparison with Similar Compounds
Similar Compounds
5-Chloro-3-methylbenzo[b]thiophene-2-sulfonyl chloride: Similar structure but with a benzo-fused thiophene ring.
5-Methylthiophene-2-sulfonyl chloride: Lacks the chloro substituent, affecting its reactivity and applications.
2-Chloro-5-methylthiophene-3-sulfonyl chloride: Positional isomer with different reactivity patterns.
Uniqueness
5-Chloro-2-methylthiophene-3-sulfonyl chloride is unique due to the combination of its chloro, methyl, and sulfonyl chloride groups, which confer distinct reactivity and versatility in chemical synthesis. Its ability to undergo a wide range of reactions makes it valuable in various research and industrial applications .
Properties
IUPAC Name |
5-chloro-2-methylthiophene-3-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4Cl2O2S2/c1-3-4(11(7,8)9)2-5(6)10-3/h2H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHBNCOJCAHYKBT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(S1)Cl)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4Cl2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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